![molecular formula C10H14BrF3N2O B2729935 4-bromo-1-sec-butyl-3-[(2,2,2-trifluoroethoxy)methyl]-1H-pyrazole CAS No. 1856050-69-5](/img/structure/B2729935.png)
4-bromo-1-sec-butyl-3-[(2,2,2-trifluoroethoxy)methyl]-1H-pyrazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-bromo-1-sec-butyl-3-[(2,2,2-trifluoroethoxy)methyl]-1H-pyrazole is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is commonly referred to as TFMPP, and it is a synthetic analog of the neurotransmitter serotonin. TFMPP has been shown to have a number of interesting properties, including its ability to activate serotonin receptors in the brain. In
作用機序
TFMPP acts as a partial agonist at serotonin receptors in the brain, specifically targeting the 5-HT1A and 5-HT2A receptors. This results in the modulation of neurotransmitter release, which in turn affects various physiological and behavioral processes. TFMPP has also been shown to have affinity for other receptors, including the dopamine D2 receptor and the sigma-1 receptor.
Biochemical and Physiological Effects:
TFMPP has a number of biochemical and physiological effects, including the modulation of neurotransmitter release and the activation of various signaling pathways in the brain. This compound has been shown to have both stimulant and sedative effects, depending on the dose and route of administration. TFMPP has also been shown to affect various physiological processes, including body temperature, heart rate, and blood pressure.
実験室実験の利点と制限
TFMPP has several advantages for use in lab experiments, including its ability to activate serotonin receptors and modulate neurotransmitter release. However, there are also several limitations to the use of TFMPP in research, including its potential for toxicity and the need for careful dose control.
将来の方向性
There are several future directions for research on TFMPP, including further investigation into its potential therapeutic applications in the treatment of psychiatric disorders. Additionally, there is a need for more research on the biochemical and physiological effects of TFMPP, as well as its potential for toxicity and adverse effects. Finally, there is a need for more research on the mechanism of action of TFMPP, including its interactions with other receptors and signaling pathways in the brain.
合成法
TFMPP is synthesized through a multi-step process that involves the use of various reagents and solvents. The first step in the synthesis of TFMPP is the reaction of 2,2,2-trifluoroethanol with 1-bromo-3-sec-butylpyrazole in the presence of a base catalyst. This reaction results in the formation of 3-(2,2,2-trifluoroethoxy)-1-bromo-4-sec-butylpyrazole, which is then reacted with formaldehyde and hydrogen chloride to form the final product, TFMPP.
科学的研究の応用
TFMPP has been widely used in scientific research due to its ability to activate serotonin receptors in the brain. This compound has been shown to have a number of interesting properties, including its ability to modulate the release of neurotransmitters such as dopamine and norepinephrine. TFMPP has also been shown to have potential therapeutic applications in the treatment of various psychiatric disorders, including depression, anxiety, and schizophrenia.
特性
IUPAC Name |
4-bromo-1-butan-2-yl-3-(2,2,2-trifluoroethoxymethyl)pyrazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14BrF3N2O/c1-3-7(2)16-4-8(11)9(15-16)5-17-6-10(12,13)14/h4,7H,3,5-6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNNNNUNKGSNPDF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)N1C=C(C(=N1)COCC(F)(F)F)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14BrF3N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


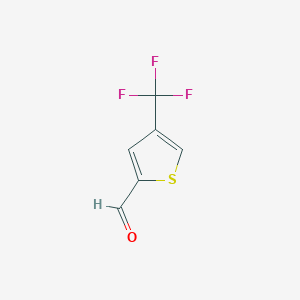

![(2S)-N-[(1-Benzyl-5-oxopyrrolidin-3-yl)methyl]-2-[4-(2-methylpropyl)phenyl]propanamide](/img/structure/B2729860.png)
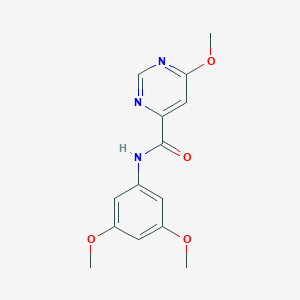
![Ethyl 7-ethoxy-2-(4-methoxyphenyl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidine]-1'-carboxylate](/img/structure/B2729863.png)
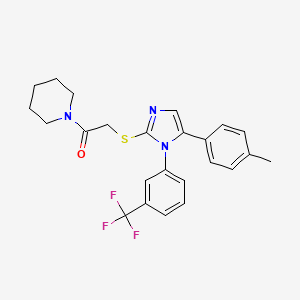

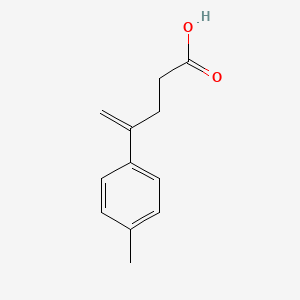
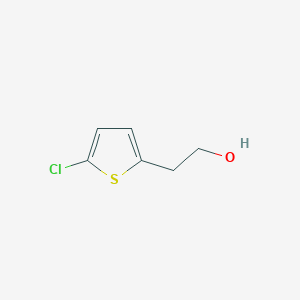
![1-benzyl-2-oxo-N-[3-(trifluoromethyl)benzyl]-1,2-dihydro-3-pyridinecarboxamide](/img/structure/B2729869.png)
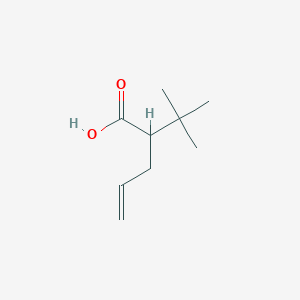
![5-((3-fluorobenzyl)thio)-7-(4-methoxyphenyl)-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2729873.png)
![N-(4-chlorophenyl)-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2729874.png)